N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]propanamide
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Overview
Description
N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]propanamide is a complex organic compound with the molecular formula C24H24N4O3S. This compound is characterized by its unique structure, which includes a cyanophenoxy group, a cyclohexyl ring, and a quinazolinylsulfanyl moiety.
Preparation Methods
The synthesis of N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]propanamide involves multiple steps. The key synthetic route includes the following steps:
Formation of the cyanophenoxy group: This is typically achieved through a nucleophilic substitution reaction where a cyanophenol reacts with a suitable halide.
Cyclohexyl ring formation: The cyclohexyl ring is introduced through a cyclization reaction, often involving a cyclohexanone derivative.
Quinazolinylsulfanyl moiety synthesis:
Chemical Reactions Analysis
N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenoxy and quinazolinylsulfanyl moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]propanamide can be compared with other similar compounds, such as:
N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]butanamide: This compound has a similar structure but with a butanamide group instead of a propanamide group.
N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]pentanamide: This compound has a pentanamide group, offering different chemical and biological properties.
N-[trans-4-(4-Cyanophenoxy)cyclohexyl]-3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]hexanamide: This compound has a hexanamide group, which may affect its solubility and reactivity.
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.54 |
Synonyms |
N-((1r,4r)-4-(4-cyanophenoxy)cyclohexyl)-3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide |
Origin of Product |
United States |
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